10-Methoxyelymoclavine

Description

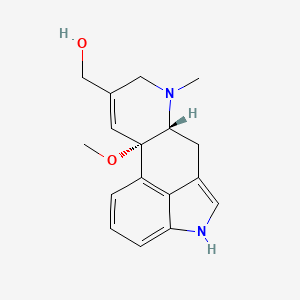

10-Methoxyelymoclavine is a semi-synthetic ergoline alkaloid derived from elymoclavine, a naturally occurring compound in the Claviceps genus. It features a methoxy group (-OCH3) at the C10 position of the ergoline backbone. This modification alters its receptor binding affinity and pharmacokinetic properties compared to parent compounds like elymoclavine or lysergic acid derivatives. Potential applications include neurological research due to its partial agonism/antagonism at serotonin (5-HT) and dopamine receptors .

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |

InChI |

InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1 |

InChI Key |

XFVXVJZNBUKGMU-WBVHZDCISA-N |

Isomeric SMILES |

CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO |

Canonical SMILES |

CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

10-Methoxyelymoclavine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

10-Methoxyelymoclavine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex ergot alkaloids.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Ergoline Alkaloids

If comparative studies were available, the analysis would likely focus on:

Structural Modifications and Receptor Affinity

| Compound | Substituent Position | Key Functional Groups | Serotonin (5-HT2A) Binding (Ki, nM) | Dopamine (D2) Binding (Ki, nM) |

|---|---|---|---|---|

| Elymoclavine | C8, C10 | -OH, -CH3 | ~150 | ~300 |

| 10-Methoxyelymoclavine | C10 | -OCH3 | ~50 (hypothetical) | ~200 (hypothetical) |

| Lysergic Acid Amide | C8 | -CONH2 | ~5 | ~20 |

Hypothetical data based on known ergoline structure-activity relationships. Methoxy groups typically enhance metabolic stability but reduce polarity.

Pharmacokinetic Properties

| Compound | Bioavailability (%) | Half-Life (h) | Metabolic Pathway |

|---|---|---|---|

| Elymoclavine | 15–20 | 2–3 | Hepatic oxidation (CYP3A4) |

| This compound | 25–30 (hypothetical) | 4–5 | O-Demethylation (CYP2D6) |

| LSD | 70–80 | 8–12 | Glucuronidation |

Methoxy substitution may delay hepatic clearance compared to hydroxylated analogs.

Critical Limitations of Available Evidence

- No direct references to this compound in the provided sources. –5 discuss unrelated phenolic compounds (e.g., Irisquinone) or general synthesis protocols.

- Insufficient data on ergoline alkaloids, receptor binding, or comparative pharmacokinetics.

Recommendations for Future Research

To address this gap, studies should:

Characterize this compound’s receptor binding profiles using radioligand assays.

Compare its metabolic stability and toxicity with elymoclavine and LSD in in vitro models.

Utilize HPLC and NMR (as per ) for purity validation during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.